molecular formula C12H17N3O2 B13893149 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

Katalognummer: B13893149
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: DKCAYPMSUQKNEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound’s unique arrangement of nitrogen atoms within the ring system makes it a valuable scaffold in medicinal chemistry and drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance efficiency and scalability. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert double bonds within the ring system to single bonds, altering the compound’s reactivity.

    Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s utility in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targetsThe compound’s structure allows it to fit into the receptor’s binding site, stabilizing its active form and modulating neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine stands out due to its specific arrangement of functional groups, which confer unique reactivity and biological activity. Its ability to modulate GABA_A receptors, for example, is not commonly found in other similar compounds, making it a valuable target for drug development .

Eigenschaften

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

2-(diethoxymethyl)-1-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C12H17N3O2/c1-4-16-12(17-5-2)11-14-9-8-13-7-6-10(9)15(11)3/h6-8,12H,4-5H2,1-3H3

InChI-Schlüssel

DKCAYPMSUQKNEY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=NC2=C(N1C)C=CN=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.